Prednisolone sodium metazoate

Catalog No.
S540144
CAS No.
630-67-1
M.F
C28H31NaO9S
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prednisolone sodium metazoate

CAS Number

630-67-1

Product Name

Prednisolone sodium metazoate

IUPAC Name

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate

Molecular Formula

C28H31NaO9S

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1

InChI Key

RWFZSORKWFPGNE-VDYYWZOJSA-M

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]

solubility

Soluble in DMSO

Synonyms

prednisolone 21-3-sulfobenzoate, prednisolone 21-m-sulfobenzoate, prednisolone metasulfobenzoate, prednisolone methylsulfobenzoate, prednisolone sodium metasulphobenzoate

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+]

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+]

The exact mass of the compound Prednisolone sodium metazoate is 566.1586 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienetriols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here are some areas where prednisolone sodium metazoate is being explored in scientific research:

  • Local Treatment of Oral Ulcers

    Researchers are investigating prednisolone sodium metazoate for the topical treatment of recurrent aphthous ulcers, commonly known as mouth ulcers. The medication's anti-inflammatory properties could potentially reduce inflammation and pain associated with these ulcers. Studies have been conducted to develop mucoadhesive gels containing prednisolone sodium metazoate for sustained release at the ulcer site [].

  • Drug Delivery Systems

    Prednisolone sodium metazoate's properties are being explored for its use in developing novel drug delivery systems. These systems aim to deliver the drug specifically to the target site and improve its bioavailability. Studies have investigated incorporating prednisolone sodium metazoate into various carriers, such as liposomes and nanoparticles, for topical and transdermal applications.

Prednisolone sodium metazoate is a synthetic glucocorticoid, primarily used for its anti-inflammatory and immunosuppressive properties. It is characterized by its chemical structure, which includes a sodium salt form of prednisolone, a potent steroid hormone. The compound has the empirical formula C21H27Na2O8PC_{21}H_{27}Na_2O_8P and a molecular weight of approximately 484.39 g/mol . Prednisolone sodium metazoate is typically presented as a white or slightly yellow powder, which is soluble in water and methanol but only slightly soluble in alcohol and chloroform .

. It can undergo hydrolysis, oxidation, and reduction processes typical of steroid compounds. For example, the presence of hydroxyl groups in the molecule makes it susceptible to oxidation, which can lead to the formation of different metabolites. Furthermore, the sodium component allows for ionic interactions with biological macromolecules, enhancing its solubility and bioavailability in physiological environments .

Prednisolone sodium metazoate exhibits significant biological activity through its mechanism as a glucocorticoid receptor agonist. It modulates gene expression involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines and chemokines. Its pharmacological effects include:

  • Anti-inflammatory Action: Inhibition of inflammatory mediators such as prostaglandins and leukotrienes.
  • Immunosuppressive Effects: Reduction of immune cell activation and proliferation.
  • Metabolic Effects: Promotion of gluconeogenesis and increased glycogen storage in the liver, along with protein catabolism and lipolysis .

The synthesis of prednisolone sodium metazoate typically involves several steps:

  • Starting Material: Prednisolone is used as the starting material.
  • Sodium Salt Formation: The conversion to sodium metazoate involves reacting prednisolone with sodium hydroxide or sodium carbonate in an aqueous medium.
  • Purification: The resulting product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Alternative synthesis routes may involve modifications to the steroid backbone to enhance specific properties or bioavailability .

Prednisolone sodium metazoate is utilized in various medical applications including:

  • Treatment of Inflammatory Conditions: Such as arthritis, asthma, and autoimmune disorders.
  • Immunosuppressive Therapy: Used in organ transplantation to prevent rejection.
  • Dermatological Preparations: Employed in creams and ointments for skin inflammatory conditions .

Interaction studies indicate that prednisolone sodium metazoate can interact with various drugs and biological systems:

  • Drug Interactions: It may potentiate the effects of other corticosteroids or non-steroidal anti-inflammatory drugs (NSAIDs), increasing the risk of gastrointestinal side effects.
  • Biological Interactions: The compound can influence the pharmacokinetics of drugs metabolized by liver enzymes due to its effects on hepatic enzyme activity .

Prednisolone sodium metazoate shares similarities with several other corticosteroids. Here’s a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Properties
PrednisoneC21H26O5Prodrug form; converted to prednisolone
DexamethasoneC22H29F2O5More potent anti-inflammatory effects
TriamcinoloneC21H25O6Longer duration of action
BetamethasoneC22H29FO5Higher anti-inflammatory potency

Prednisolone sodium metazoate is unique due to its specific formulation that enhances solubility and absorption compared to other corticosteroids, making it particularly effective for certain therapeutic applications .

Thermodynamic Stability Under Various Conditions

Prednisolone sodium metazoate exhibits complex thermodynamic behavior that varies significantly under different environmental conditions. The compound demonstrates hygroscopic properties, requiring careful storage management to maintain stability [1] [2].

Temperature-Dependent Stability

The thermal behavior of prednisolone sodium metazoate is characterized by decomposition occurring above 88°C, with some sources reporting decomposition temperatures exceeding 201°C [1] [2]. This variation in decomposition temperature may be attributed to different analytical conditions or polymorphic forms. The compound exhibits an endothermic heat of solution, indicating that its solubility increases with temperature [3].

Storage stability studies have demonstrated that prednisolone sodium metazoate maintains physicochemical integrity when stored at refrigerated temperatures (4°C) for extended periods of three months [4]. Similarly, stability is maintained at elevated temperatures (25°C) for comparable durations, though the hygroscopic nature of the compound necessitates controlled atmospheric conditions [4].

Environmental Stability Factors

The compound's hygroscopic nature represents a critical stability consideration. Long-term storage requires maintenance under inert atmospheric conditions at -20°C to prevent moisture-related degradation [1] [2]. The specific rotation of prednisolone sodium metazoate, measured at +170° (c=1, water) or +153.5° (c=0.8, water), provides a reliable indicator of structural integrity during stability assessments [1] [2].

Storage ConditionStability DurationSpecial Requirements
Room TemperatureLimitedControlled humidity
4°C (Refrigerated)3 monthsSealed containers
25°C (Elevated)3 monthsMonitored conditions
-20°C (Long-term)ExtendedInert atmosphere

Solubility-Permeability Relationships

The solubility-permeability profile of prednisolone sodium metazoate places it within the Biopharmaceutics Classification System (BCS) Class I category, characterized by high solubility and high permeability [5] [6]. This classification has significant implications for drug development and regulatory considerations.

Aqueous Solubility Characteristics

Prednisolone sodium metazoate demonstrates an aqueous solubility of 0.22 mg/mL, which classifies it as slightly soluble according to pharmaceutical standards [7] [3]. The compound's solubility behavior is pH-dependent, with enhanced dissolution observed at pH 6.8 due to ionization of the sulfonate group [4]. This pH-dependent solubility enhancement is particularly relevant for gastrointestinal absorption, where the compound encounters varying pH environments.

The neutral nature of the prednisolone moiety (no ionizable groups) combined with the anionic sulfonate group creates a unique solubility profile. The Log P value of 2.8 indicates moderate lipophilicity, contributing to the compound's membrane permeability characteristics [8].

Membrane Permeability Properties

Caco-2 cell monolayer studies have demonstrated high permeability for prednisolone sodium metazoate, with recovery rates ranging from 84% to 106% of the applied dose [5]. This high permeability is characteristic of compounds that undergo rapid and almost complete absorption from the upper gastrointestinal tract [5] [3].

The permeability mechanism appears to be primarily passive, with the compound exhibiting efficient transport across intestinal membranes. The high bioavailability and rapid absorption profile support the classification as a high-permeability compound [5] [3].

Solubility ParameterValueClassification
Aqueous Solubility0.22 mg/mLSlightly soluble
DMSO SolubilitySlightly solubleLimited organic solubility
Methanol SolubilitySlightly solubleLimited alcohol solubility
pH EffectEnhanced at pH 6.8pH-dependent ionization
Temperature EffectIncreases with temperatureEndothermic dissolution

Solid-State Characterization and Polymorphism

The solid-state properties of prednisolone sodium metazoate are crucial for understanding its pharmaceutical behavior and manufacturing requirements. The compound exists as a white to off-white or pale yellow crystalline powder, with specific crystallographic characteristics that influence its physicochemical properties [1] [2].

Crystallographic Properties

X-ray diffraction analysis has confirmed the crystalline structure of prednisolone sodium metazoate, with characteristic d-spacings observed at 4.21 Å and 3.89 Å [9]. These diffraction patterns provide fingerprint identification for the compound and are essential for quality control purposes. The crystalline nature contributes to the compound's stability profile and influences its dissolution behavior.

The molecular formula C28H31O9S·Na with a molecular weight of 566.60 g/mol represents the sodium salt form of prednisolone metasulfobenzoate [1] [10] [11]. The sodium cation provides charge balance for the sulfonate anion, contributing to the compound's water solubility characteristics.

Polymorphic Considerations

While specific polymorphic studies for prednisolone sodium metazoate were not extensively documented in the available literature, related prednisolone compounds demonstrate polymorphic behavior [12]. The parent compound prednisolone exhibits polymorphism with two characterized forms and forms solvates with water and chloroform [12]. This suggests that prednisolone sodium metazoate may also exhibit polymorphic potential, though comprehensive studies are needed to characterize any polymorphic forms.

The hygroscopic nature of prednisolone sodium metazoate indicates potential for hydrate formation, which could influence the solid-state properties and stability profile [1] [2]. The requirement for storage under inert atmosphere suggests sensitivity to atmospheric moisture that could lead to solid-state changes.

Thermal Analysis Properties

Differential scanning calorimetry (DSC) applications in related corticosteroid compounds demonstrate the value of thermal analysis for characterizing solid-state properties [13]. The decomposition temperature range of 88-201°C for prednisolone sodium metazoate indicates thermal instability at elevated temperatures, which is important for processing and formulation considerations [1] [2].

The specific rotation values (+170° to +153.5°) provide additional solid-state characterization parameters that can be used to monitor crystalline integrity and detect potential polymorphic transitions [1] [2].

Solid-State PropertyCharacteristicSignificance
Crystal FormCrystalline powderInfluences dissolution
X-ray d-spacings4.21 Å, 3.89 ÅStructural fingerprint
Hygroscopic NatureMoisture sensitiveStorage requirements
Decomposition Range88-201°CThermal stability limits
Specific Rotation+153.5° to +170°Optical purity indicator

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

566.15864802 g/mol

Monoisotopic Mass

566.15864802 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D345THM53T

Related CAS

3694-41-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in inflammatory bowel disease and ulcerative colitis.

Pharmacology

Prednisolone Sodium Metasulfobenzoate is a poorly adsorbed analog of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. After cell surface receptor attachment and cell entry, prednisolone enters the nucleus where it binds to and activates specific nuclear receptors, resulting in an altered gene expression and inhibition of proinflammatory cytokine production. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cells populations. (NCI)

Mechanism of Action

ATL-2502 is the combination of Alizyme's proprietary colonic drug delivery system, colal, and prednisolone metasulfobenzoate sodium ("PMSBS"), an approved steroid in Europe. colal-PRED has a starch coating that is only broken down in the gut by bacteria occurring in the colon. This leads to topical delivery of PMSBS to the colon rather than systemic delivery with the objective of providing efficacy, but without the side effects of steroids; however, the efficacy and safety of colal-PRED must be shown in well-controlled, prospective clinical trials and approved by the FDA.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

630-67-1

Wikipedia

Prednisolone sodium metazoate

Dates

Last modified: 08-15-2023
1: Misra UK, Kalita J, Kumar M. Safety and Efficacy of Fludrocortisone in the Treatment of Cerebral Salt Wasting in Patients With Tuberculous Meningitis: A Randomized Clinical Trial. JAMA Neurol. 2018 Aug 13. doi: 10.1001/jamaneurol.2018.2178. [Epub ahead of print] PubMed PMID: 30105362.
2: Chinchurreta Capote AM, Lorenzo Soto M, Rivas Ruiz F, Caso Peláez E, García Vazquez A; Group OftaCosta, Ramos Suárez A. Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification. Int J Ophthalmol. 2018 Jul 18;11(7):1210-1216. doi: 10.18240/ijo.2018.07.22. eCollection 2018. PubMed PMID: 30046541; PubMed Central PMCID: PMC6048336.
3: Roosenhoff R, van der Vries E, van der Linden A, van Amerongen G, Stittelaar KJ, Smits SL, Schutten M, Fouchier RAM. Influenza A/H3N2 virus infection in immunocompromised ferrets and emergence of antiviral resistance. PLoS One. 2018 Jul 19;13(7):e0200849. doi: 10.1371/journal.pone.0200849. eCollection 2018. PubMed PMID: 30024940; PubMed Central PMCID: PMC6053203.
4: Royle KL, Gregory WM, Cairns DA, Bell SE, Cook G, Owen RG, Drayson MT, Davies FE, Jackson GH, Morgan GJ, Child JA. Quality of life during and following sequential treatment of previously untreated patients with multiple myeloma: findings of the Medical Research Council Myeloma IX randomised study. Br J Haematol. 2018 Jul 9. doi: 10.1111/bjh.15459. [Epub ahead of print] PubMed PMID: 29984830.
5: Shimoji M, Ramaswamy B, Shukoor MI, Benhal P, Broda A, Kulkarni S, Malik P, McCaffrey B, Lafond JF, Nacev A, Weinberg IN, Shapiro B, Depireux DA. Toxicology study for magnetic injection of prednisolone into the rat cochlea. Eur J Pharm Sci. 2018 Jun 19. pii: S0928-0987(18)30267-7. doi: 10.1016/j.ejps.2018.06.011. [Epub ahead of print] PubMed PMID: 29933075.
6: Al-Qaim FF, Mussa ZH, Yuzir A. Development and validation of a comprehensive solid-phase extraction method followed by LC-TOF/MS for the analysis of eighteen pharmaceuticals in influent and effluent of sewage treatment plants. Anal Bioanal Chem. 2018 Aug;410(20):4829-4846. doi: 10.1007/s00216-018-1120-9. Epub 2018 May 28. PubMed PMID: 29806068.
7: Tomazi T, Lopes TAF, Masson V, Swinkels JM, Santos MV. Randomized noninferiority field trial evaluating cephapirin sodium for treatment of nonsevere clinical mastitis. J Dairy Sci. 2018 Aug;101(8):7334-7347. doi: 10.3168/jds.2017-14002. Epub 2018 May 16. PubMed PMID: 29778482.
8: Verstappen EMJ, Maaskant-Braat AJG, Scheltinga MR. Bilateral breast calciphylaxis in a patient who survived earlier extensive tissue necrosis 5 years previously: A case report. Int J Surg Case Rep. 2018;48:22-25. doi: 10.1016/j.ijscr.2018.04.035. Epub 2018 May 7. PubMed PMID: 29775967; PubMed Central PMCID: PMC6043165.
9: Lee HR, Kim TH, Oh SH, Lee JH. Prednisolone-loaded coatable polyvinyl alcohol/alginate hydrogel for the treatment of atopic dermatitis. J Biomater Sci Polym Ed. 2018 Sep;29(13):1612-1624. doi: 10.1080/09205063.2018.1477317. Epub 2018 May 23. PubMed PMID: 29764304.
10: Yamada T, Fukui M, Kashiwagi T, Arai T, Itokawa N, Atsukawa M, Shimizu A, Tsuruoka S. A Case of Sjögren's Syndrome Complicated with Interstitial Nephritis and Delayed Onset Autoimmune Hepatitis. J Nippon Med Sch. 2018;85(2):117-123. doi: 10.1272/jnms.2018_85-18. PubMed PMID: 29731495.
11: Zeugswetter FK, Haninger T. Prednisolone dosages in Addisonian dogs after integration of ACTH measurement into treatment surveillance. Tierarztl Prax Ausg K Kleintiere Heimtiere. 2018 Apr;46(2):90-96. doi: 10.15654/TPK-170668. Epub 2018 May 4. PubMed PMID: 29727896.
12: Sasaki T, Ide T, Toda I, Kato N. Amnwiotic Membrane Transplantation as a Treatment for Sterile Infiltration and Corneal Melting after Corneal Crosslinking for Keratoconus. Case Rep Ophthalmol. 2018 Mar 2;9(1):185-189. doi: 10.1159/000487074. eCollection 2018 Jan-Apr. PubMed PMID: 29681834; PubMed Central PMCID: PMC5903102.
13: Baartman BJ, Gans R, Goshe J. Prednisolone versus dexamethasone for prevention of pseudophakic cystoid macular edema. Can J Ophthalmol. 2018 Apr;53(2):131-134. doi: 10.1016/j.jcjo.2017.08.012. PubMed PMID: 29631823.
14: El Gammal RN, Hammouda MEA, El-Wasseef DR, El-Ashry SM. Simultaneous Determination of Gatifloxacin and Prednisolone in their Bulk Powder, Synthetic Mixture and Their Combined Ophthalmic Preparation Using Micellar Liquid Chromatography. J Chromatogr Sci. 2018 Apr 1;56(4):367-374. doi: 10.1093/chromsci/bmy011. PubMed PMID: 29474545.
15: Weiner SM. [Renal Involvement in Connective Tissue Diseases]. Dtsch Med Wochenschr. 2018 Jan;143(2):89-100. doi: 10.1055/s-0043-106563. Epub 2018 Jan 22. German. PubMed PMID: 29359289.
16: Wystrychowski G, Wystrychowski W, Grzeszczak W, Więcek A, Król R, Wystrychowski A. Pentoxifylline and Methylprednisolone Additively Alleviate Kidney Failure and Prolong Survival of Rats after Renal Warm Ischemia-Reperfusion. Int J Mol Sci. 2018 Jan 11;19(1). pii: E221. doi: 10.3390/ijms19010221. PubMed PMID: 29324683; PubMed Central PMCID: PMC5796170.
17: Kumari A, Jain A, Hurkat P, Tiwari A, Jain SK. Eudragit S100 coated microsponges for Colon targeting of prednisolone. Drug Dev Ind Pharm. 2018 Jun;44(6):902-913. doi: 10.1080/03639045.2017.1420079. Epub 2018 Jan 3. PubMed PMID: 29260916.
18: Porcaro F, Paglietti MG, Diamanti A, Petreschi F, Schiavino A, Negro V, Pecora V, Fiocchi A, Cutrera R. Anaphylactic shock with methylprednisolone sodium succinate in a child with short bowel syndrome and cow's milk allergy. Ital J Pediatr. 2017 Nov 17;43(1):104. doi: 10.1186/s13052-017-0422-4. PubMed PMID: 29149860; PubMed Central PMCID: PMC5693518.
19: Rebedew DL. Is Central Pontine Myelinolysis Reversible? WMJ. 2016 Dec;115(6):326-8. PubMed PMID: 29095576.
20: Jin P, Liang X, Wu X, He X, Kuang Y, Hu X. Screening and quantification of 18 glucocorticoid adulterants from herbal pharmaceuticals and health foods by HPLC and confirmed by LC-Q-TOF-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2018 Jan;35(1):10-19. doi: 10.1080/19440049.2017.1400184. Epub 2017 Nov 14. PubMed PMID: 29095118.

Explore Compound Types